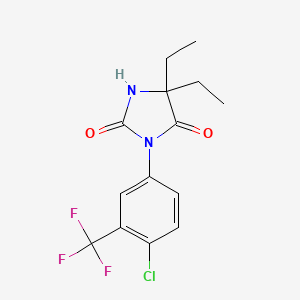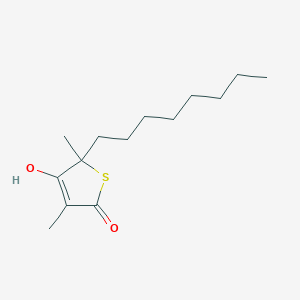
2-Undecene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Undecene is an organic compound classified as an alkene, characterized by the presence of a carbon-carbon double bond at the second position of an eleven-carbon chain. Its molecular formula is C11H22. Alkenes like undec-2-ene are known for their reactivity due to the presence of the double bond, making them valuable intermediates in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Undecene can be synthesized through several methods, including:
Dehydration of Alcohols: One common method involves the dehydration of undecanol using an acid catalyst such as sulfuric acid or phosphoric acid. The reaction typically occurs at elevated temperatures to facilitate the removal of water and formation of the double bond.
Elimination Reactions: Another method involves the elimination of hydrogen halides from halogenated undecanes. For example, treating 2-bromoundecane with a strong base like potassium tert-butoxide can result in the formation of undec-2-ene.
Industrial Production Methods
In industrial settings, undec-2-ene can be produced through catalytic cracking of longer-chain hydrocarbons. This process involves breaking down larger molecules into smaller ones, including alkenes, using a catalyst at high temperatures. The resulting mixture is then separated and purified to obtain undec-2-ene.
Analyse Des Réactions Chimiques
Types of Reactions
2-Undecene undergoes various types of chemical reactions, including:
Oxidation: Alkenes can be oxidized to form epoxides, diols, or carbonyl compounds. For example, treating undec-2-ene with a peracid like m-chloroperbenzoic acid can yield the corresponding epoxide.
Reduction: Hydrogenation of undec-2-ene in the presence of a metal catalyst such as palladium or platinum can convert it to undecane.
Addition Reactions: The double bond in undec-2-ene can participate in addition reactions with halogens, hydrogen halides, and other electrophiles. For instance, reacting undec-2-ene with bromine results in the formation of 2,3-dibromoundecane.
Common Reagents and Conditions
Oxidation: Peracids, potassium permanganate, osmium tetroxide.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Addition: Halogens (e.g., bromine), hydrogen halides (e.g., hydrogen chloride), and other electrophiles.
Major Products Formed
Epoxides: From oxidation reactions.
Alkanes: From hydrogenation reactions.
Dihalides: From addition reactions with halogens.
Applications De Recherche Scientifique
2-Undecene has various applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis, particularly in the production of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, lubricants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of undec-2-ene in chemical reactions typically involves the reactivity of the carbon-carbon double bond. This double bond can act as a nucleophile, attacking electrophilic species, or as an electrophile, reacting with nucleophiles. The specific mechanism depends on the type of reaction and the reagents involved. For example, in hydrogenation reactions, the double bond is reduced to a single bond through the addition of hydrogen atoms, facilitated by a metal catalyst.
Comparaison Avec Des Composés Similaires
2-Undecene can be compared with other alkenes of similar structure, such as:
Dec-2-ene: A ten-carbon alkene with a double bond at the second position. It shares similar reactivity but has a shorter carbon chain.
Dodec-2-ene: A twelve-carbon alkene with a double bond at the second position. It has similar chemical properties but a longer carbon chain.
Undec-1-ene: An eleven-carbon alkene with a double bond at the first position. It differs in the position of the double bond, which can affect its reactivity and the types of reactions it undergoes.
This compound is unique due to its specific carbon chain length and the position of the double bond, which influence its physical properties and reactivity in chemical reactions.
Propriétés
Formule moléculaire |
C11H22 |
|---|---|
Poids moléculaire |
154.29 g/mol |
Nom IUPAC |
undec-2-ene |
InChI |
InChI=1S/C11H22/c1-3-5-7-9-11-10-8-6-4-2/h3,5H,4,6-11H2,1-2H3 |
Clé InChI |
JOHIXGUTSXXADV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC=CC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1H-Isoindole-1,3(2H)-dione, 2-[2-(6-methoxy-2-pyridinyl)ethyl]-](/img/structure/B8481179.png)
![7-Hydroxyspiro[2.5]oct-6-en-5-one](/img/structure/B8481185.png)


![1-[(2-Chloroethoxy)(phenyl)methyl]-4-methylbenzene](/img/structure/B8481218.png)

![4-(2-(Diphenylmethoxy)ethyl]piperidine](/img/structure/B8481226.png)


![3-[Tert-butyl(dimethyl)silyl]oxytetradecanal](/img/structure/B8481261.png)




